molecular formula C14H21NO2 B12507113 Benzyl methyl-l-leucinate

Benzyl methyl-l-leucinate

Cat. No.: B12507113
M. Wt: 235.32 g/mol
InChI Key: CXFYAORPHAAFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl methyl-L-leucinate is an organic compound that belongs to the class of amino acid derivatives It is a leucine derivative where the amino group is protected by a benzyl group, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl methyl-L-leucinate can be synthesized through the esterification of L-leucine with methanol in the presence of an acid catalyst, followed by benzylation. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and benzylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl methyl-L-leucinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl methyl-L-leucinate involves its interaction with specific molecular targets and pathways. As a leucine derivative, it can mimic the behavior of natural leucine in biological systems. It may interact with amino acid transporters and enzymes involved in leucine metabolism, thereby influencing cellular processes such as protein synthesis and signal transduction .

Comparison with Similar Compounds

  • Benzyl N-methyl-L-leucinate
  • Methyl L-leucinate
  • Benzyl leucinate

Comparison: Benzyl methyl-L-leucinate is unique due to the presence of both benzyl and methyl groups, which provide distinct chemical properties and reactivity. Compared to benzyl N-methyl-L-leucinate, it has a different substitution pattern, leading to variations in its biological activity and chemical behavior. Methyl L-leucinate lacks the benzyl group, making it less reactive in certain substitution reactions .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

benzyl 4-methyl-2-(methylamino)pentanoate

InChI

InChI=1S/C14H21NO2/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3

InChI Key

CXFYAORPHAAFTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.